An In-depth Technical Guide to 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1): A Potent Inducer of the Pluripotency Factor Oct3/4
An In-depth Technical Guide to 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1): A Potent Inducer of the Pluripotency Factor Oct3/4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile, a small molecule identified as a potent inducer of the transcription factor Oct3/4. Also known as O4I1, this compound has significant implications for the field of regenerative medicine, particularly in the context of induced pluripotent stem cell (iPSC) generation. This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data, and visualizes its role in the Oct3/4 signaling pathway.
Chemical Properties and Data
2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1) is a nitrile-containing aromatic ether. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile | N/A |
| Synonyms | O4I1, 4-((4-Methoxybenzyl)oxy)phenylacetonitrile | [1] |
| CAS Number | 175135-47-4 | N/A |
| Molecular Formula | C16H15NO2 | N/A |
| Molecular Weight | 253.29 g/mol | N/A |
| Boiling Point | 424.5±30.0 °C (Predicted) | N/A |
| Density | 1.129±0.06 g/cm3 (Predicted) | N/A |
| Storage | Sealed in dry, Room Temperature | N/A |
Table 1: Physicochemical Properties of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile.
Spectral Data
Quantitative analytical data is crucial for the unambiguous identification and characterization of O4I1. The following table summarizes the available spectral data.
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (d, J = 8.8 Hz, 2H), 7.29 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 5.01 (s, 2H), 3.82 (s, 3H), 3.70 (s, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 159.5, 158.4, 130.3, 129.5, 128.5, 123.6, 117.9, 115.1, 114.1, 69.5, 55.3, 22.9. |
| Mass Spectrometry (ESI) | m/z 254.12 [M+H]⁺ |
Table 2: Spectral Data for 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile.
Experimental Protocols
Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1)
The synthesis of O4I1 is a two-step process starting from commercially available 4-hydroxyphenylacetonitrile and 4-methoxybenzyl chloride.
Step 1: Synthesis of the Precursor p-Methoxyphenylacetonitrile
A detailed, reliable method for the synthesis of the closely related precursor, p-methoxyphenylacetonitrile, has been well-established.[2] This procedure involves the reaction of anisyl alcohol with hydrochloric acid to form anisyl chloride, which is then reacted with sodium cyanide.[2]
Step 2: Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1)
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Materials: 4-hydroxyphenylacetonitrile, 4-methoxybenzyl chloride, potassium carbonate (K₂CO₃), acetonitrile (ACN), ethyl acetate (EtOAc), hexane, brine.
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Procedure:
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To a solution of 4-hydroxyphenylacetonitrile (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
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Add 4-methoxybenzyl chloride (1.1 eq) to the reaction mixture.
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Heat the reaction mixture to reflux and stir for 4 hours.
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After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
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Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile as a white solid.
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Cell-Based Oct3/4 Reporter Assay
This protocol describes the methodology to assess the ability of O4I1 to induce Oct3/4 expression using a reporter gene assay.[3][4]
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Cell Line: Human embryonic kidney cells (HEK293) stably transfected with a reporter construct containing the Oct3/4 promoter driving the expression of a reporter gene (e.g., Luciferase or Green Fluorescent Protein).
-
Procedure:
-
Seed the Oct3/4 reporter cells in a 96-well plate at a suitable density.
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of O4I1 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of O4I1. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
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Measure the reporter gene activity according to the manufacturer's protocol (e.g., by measuring luminescence for a luciferase reporter or fluorescence for a GFP reporter).
-
Normalize the reporter activity to cell viability, which can be assessed using assays such as MTT or CellTiter-Glo.
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Western Blotting for Oct3/4 Protein Expression
This protocol details the detection of endogenous Oct3/4 protein levels in response to O4I1 treatment.[2][5]
-
Materials: Human somatic cells (e.g., fibroblasts), O4I1, lysis buffer, primary antibody against Oct3/4, HRP-conjugated secondary antibody, ECL detection reagents.
-
Procedure:
-
Culture human somatic cells to 70-80% confluency.
-
Treat the cells with O4I1 at the desired concentration for a specified period (e.g., 48-72 hours).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for Oct3/4 overnight at 4°C.
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Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an appropriate imaging system.
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Biological Activity and Signaling Pathway
2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1) was identified through a high-throughput screening campaign as a potent inducer of Oct3/4 expression.[1] Oct3/4 is a key transcription factor that plays a crucial role in maintaining the pluripotency of embryonic stem cells and is essential for the reprogramming of somatic cells into iPSCs.[1]
The induction of Oct3/4 by O4I1 is a critical step in the chemical induction of pluripotency. This process allows for the generation of iPSCs without the need for genetic modification, thereby overcoming some of the safety concerns associated with viral transduction methods.[1]
Proposed Signaling Pathway
The precise mechanism by which O4I1 induces Oct3/4 expression is still under investigation. However, it is proposed to act on upstream signaling pathways that regulate the transcription of the POU5F1 gene, which encodes the Oct3/4 protein. The diagram below illustrates a simplified hypothetical pathway.
Figure 1: Hypothetical signaling pathway for O4I1-mediated induction of Oct3/4.
Experimental Workflow
The following diagram outlines the general workflow for identifying and characterizing small molecule inducers of Oct3/4, such as O4I1.
Figure 2: General experimental workflow for the discovery and validation of Oct3/4 inducers.
Conclusion
2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (O4I1) represents a significant advancement in the field of chemical-induced pluripotency. Its ability to potently induce the expression of the key pluripotency factor Oct3/4 opens new avenues for the development of safer and more efficient methods for generating iPSCs for research and therapeutic applications. The detailed protocols and data presented in this guide provide a valuable resource for researchers working to further elucidate the mechanisms of cellular reprogramming and to develop novel regenerative therapies.
References
- 1. biocare.net [biocare.net]
- 2. biocompare.com [biocompare.com]
- 3. Constructing a Mouse Oct4 Promoter/EGFP Vector, as a Whole-Cellular Reporter to Monitor the Pluripotent State of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
